molecular formula C17H12Cl3N3OS3 B12012294 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 577787-81-6

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12012294
CAS No.: 577787-81-6
M. Wt: 476.9 g/mol
InChI Key: HZESSCPLKMZRPR-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

    Introduction of the Sulfanyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorobenzylsulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with 3,4-dichloroaniline and chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide exerts its effects involves interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide stands out due to the presence of both 4-chlorobenzyl and 3,4-dichlorophenyl groups. These substituents can significantly influence the compound’s biological activity and chemical reactivity, making it a unique candidate for further research and development.

Properties

CAS No.

577787-81-6

Molecular Formula

C17H12Cl3N3OS3

Molecular Weight

476.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H12Cl3N3OS3/c18-11-3-1-10(2-4-11)8-25-16-22-23-17(27-16)26-9-15(24)21-12-5-6-13(19)14(20)7-12/h1-7H,8-9H2,(H,21,24)

InChI Key

HZESSCPLKMZRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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